molecular formula C19H22N2O2 B13976641 1-(Diphenylmethyl)-N-methoxy-N-methylazetidine-3-carboxamide CAS No. 359402-66-7

1-(Diphenylmethyl)-N-methoxy-N-methylazetidine-3-carboxamide

Cat. No.: B13976641
CAS No.: 359402-66-7
M. Wt: 310.4 g/mol
InChI Key: SPJRAPIZGNKNHH-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)-N-methoxy-N-methylazetidine-3-carboxamide is a chemical compound offered for research and development purposes. As a derivative of azetidine featuring a diphenylmethyl (benzhydryl) protecting group at the nitrogen and a Weinreb amide (N-methoxy-N-methylcarboxamide) moiety, this compound is primarily of interest as a advanced synthetic intermediate. The diphenylmethyl group is a common protecting group in organic synthesis, particularly for amines, and can be removed under conditions such as hydrogenolysis . The presence of the Weinreb amide group is highly significant, as it is widely used to control reactions with organometallic reagents, such as Grignard or organolithium compounds, to yield ketones selectively without over-addition. This makes the compound a valuable building block for the synthesis of more complex molecules, potentially for pharmaceutical or material science applications. This product is provided strictly for research use in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, wearing suitable personal protective equipment and working in a well-ventilated fume hood.

Properties

CAS No.

359402-66-7

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

1-benzhydryl-N-methoxy-N-methylazetidine-3-carboxamide

InChI

InChI=1S/C19H22N2O2/c1-20(23-2)19(22)17-13-21(14-17)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-18H,13-14H2,1-2H3

InChI Key

SPJRAPIZGNKNHH-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)OC

Origin of Product

United States

Preparation Methods

Preparation of 1-(Diphenylmethyl)-3-phenoxyazetidine Intermediates

A key precursor is 1-diphenylmethyl-3-phenoxyazetidine , which can be synthesized by reacting phenols with 1-diphenylmethyl-3-methanesulphonyloxyazetidine in the presence of a phase transfer catalyst such as tetrabutylammonium bromide and a strong base like sodium hydroxide in toluene under reflux conditions. This step typically achieves yields around 85-90% with crystallization purification.

Step Reagents & Conditions Yield Notes
Formation of 1-benzhydryl-3-methanesulphonyloxyazetidine N-diphenylmethyl-3-hydroxyazetidine hydrochloride + methanesulphonylchloride + triethylamine in toluene, 4-12°C ~100% theoretical Formation of mesylate intermediate
Nucleophilic substitution with phenol 3-Trifluoromethylphenol + tetrabutylammonium bromide + NaOH, reflux in toluene 86.6% Crystallization from isopropanol/water

This is supported by the patent EP 0131435B1 describing the preparation of 3-phenoxy-1-azetidines.

Hydrogenolysis to Remove Protecting Group

The diphenylmethyl protecting group is removed by catalytic hydrogenolysis using palladium on carbon catalyst in a protic solvent such as methanol or ethanol. The presence of a tertiary organic base (e.g., triethylamine) in 1-10 wt% relative to the substrate is critical to stabilize the azetidine ring and prevent dimerization side reactions.

Step Reagents & Conditions Outcome Notes
Hydrogenolysis Pd/C catalyst, H2 gas, methanol or ethanol, triethylamine (1-10 wt%) Formation of 3-phenoxyazetidine + diphenylmethane by-product Tertiary base prevents dimer formation

The crude mixture containing the free azetidine and diphenylmethane can be used directly in the next step after washing with an aprotic solvent to remove diphenylmethane.

Formation of N-methoxy-N-methylcarboxamide Derivative

The key step involves reacting the free azetidine intermediate with an isocyanate or nitrourea derivative to form the N-methoxy-N-methylcarboxamide group on the azetidine ring. This reaction is typically conducted in an aprotic solvent such as toluene.

Step Reagents & Conditions Yield Notes
Carboxamide formation 3-phenoxyazetidine + methyl isocyanate or nitrourea, toluene High Reaction proceeds smoothly without purification of azetidine intermediate

This step is described in the same patent document and related literature, emphasizing the efficiency of using the crude azetidine mixture for carboxamide formation.

Alternative Synthetic Approaches

Summary of Key Reaction Parameters and Yields

Synthetic Step Key Reagents Solvent Temperature Yield (%) Notes
Mesylation of N-diphenylmethyl-3-hydroxyazetidine Methanesulphonylchloride, triethylamine Toluene 4-12°C ~100 (theoretical) Formation of mesylate intermediate
Nucleophilic substitution with phenol Phenol, NaOH, tetrabutylammonium bromide Toluene Reflux 86.6 Formation of 1-diphenylmethyl-3-phenoxyazetidine
Hydrogenolysis of diphenylmethyl group Pd/C, H2, triethylamine Methanol or ethanol Room temp Not specified Prevents dimerization, yields free azetidine
Carboxamide formation Methyl isocyanate or nitrourea Toluene Room temp High Direct use of crude azetidine mixture

Analytical and Purification Notes

  • Crystallization from isopropanol/water is effective for purifying azetidine intermediates.
  • Use of tertiary amines during hydrogenolysis stabilizes intermediates and improves yields.
  • Diphenylmethane by-product can be removed by washing with aprotic solvents.
  • Final carboxamide products are typically purified by standard chromatographic techniques.

Chemical Reactions Analysis

1-benzhydryl-N-methoxy-N-methylazetidine-3-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-benzhydryl-N-methoxy-N-methylazetidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzhydryl-N-methoxy-N-methylazetidine-3-carboxamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N-(1-Benzhydrylazetidin-3-yl)acetamide (CAS 102065-87-2)

Structural Similarities :

  • Shared diphenylmethyl-azetidine backbone.
  • Carboxamide group at the azetidine 3-position.

Key Differences :

Feature Target Compound N-(1-Benzhydrylazetidin-3-yl)acetamide
Carboxamide Substituents N-methoxy-N-methyl (Weinreb amide) Acetamide (NHCOCH3)
Reactivity Enables ketone synthesis via nucleophilic attack Standard amide; limited to hydrolysis or coupling
Applications Potential intermediate in medicinal chemistry or organic synthesis Not explicitly reported; likely a metabolite

Implications :
The Weinreb amide in the target compound enhances its utility in synthetic pathways, whereas the acetamide analog may serve as a metabolite or impurity in pharmaceuticals.

Cyclizine and Related Piperazine Derivatives

Cyclizine (1-(diphenylmethyl)piperazine) shares the diphenylmethyl motif but features a piperazine (six-membered ring) instead of azetidine .

Structural and Functional Contrasts :

Parameter Target Compound Cyclizine 1-(Diphenylmethyl)piperazine (Impurity A, )
Ring Size 4-membered azetidine (high ring strain) 6-membered piperazine (low strain) 6-membered piperazine
Basicity Lower due to azetidine’s smaller ring Higher (piperazine is strongly basic) Similar to cyclizine
Synthetic Challenges Requires stabilization of strained intermediates Easier synthesis via continuous flow methods Often appears as a pharmaceutical impurity

Synthesis Insights: Cyclizine is synthesized via continuous-flow methods using diphenylmethanol and piperazine derivatives. High solvent concentrations (e.g., acetone at 3.1 M) and temperature optimization (100°C) are critical to avoid clogging and hydrolysis . Similar strategies may apply to the target compound’s diphenylmethyl group but would require adjustments for azetidine’s instability.

Functional Group Comparison: Weinreb Amide vs. Standard Amides

The N-methoxy-N-methyl group distinguishes the target compound from analogs like N-(1-benzhydrylazetidin-3-yl)acetamide.

  • Weinreb Amide: Prevents overreaction in nucleophilic acyl substitutions, yielding ketones exclusively. Enhances stability under Grignard or organolithium reagent conditions.
  • Standard Amides :
    • Prone to hydrolysis or further substitution, limiting synthetic utility.

Biological Activity

1-(Diphenylmethyl)-N-methoxy-N-methylazetidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and microbiology. This article reviews the existing literature on its biological properties, including antiproliferative, antioxidant, and antibacterial activities.

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated against various cancer cell lines. In a study comparing several derivatives, it was found that this compound exhibited significant inhibitory effects on cancer cells, with IC50 values indicating its potency.

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (µM)Comparison Agents
HCT1163.1Doxorubicin (IC50 = 1.2)
MCF-74.8Etoposide (IC50 = 2.5)
HEK2935.3

The results indicate that the compound shows selective activity against the MCF-7 breast cancer cell line, which is notable for its clinical relevance in breast cancer treatment .

Antioxidant Activity

The antioxidant capacity of the compound was assessed using various assays such as DPPH and FRAP. The findings suggest that while the compound exhibits some antioxidant properties, it is less effective than established antioxidants like N-acetyl-L-cysteine (NAC). The reduction in reactive oxygen species (ROS) levels was observed but did not correlate directly with the antiproliferative effects, indicating a complex mechanism of action .

Table 2: Antioxidant Activity Assays

Assay TypeCompound ResponseComparison Agent
DPPHModerateNAC
FRAPLowNAC

Antibacterial Activity

In addition to its anticancer properties, the compound has demonstrated antibacterial activity, particularly against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness.

Table 3: Antibacterial Activity of this compound

Bacterial StrainMIC (µM)
E. faecalis8
S. aureus16

These results suggest that the compound may serve as a potential lead for developing new antibacterial agents, especially in the context of increasing antibiotic resistance .

Case Studies and Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing biological activity. For instance, derivatives with specific substitutions on the azetidine ring showed improved antiproliferative effects and selectivity towards certain cancer cell lines.

In one case study focusing on a series of azetidine derivatives, it was found that compounds with additional hydroxyl or methoxy groups exhibited enhanced biological activities compared to their parent compounds . This underscores the significance of chemical structure in determining biological efficacy.

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